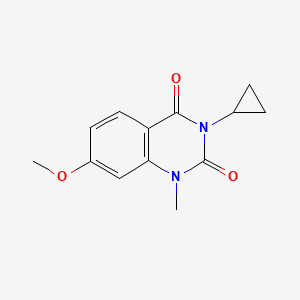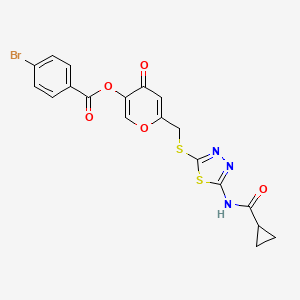![molecular formula C17H14N2O2S B2730493 Methyl 3-[(quinoxalin-2-ylsulfanyl)methyl]benzoate CAS No. 285986-74-5](/img/structure/B2730493.png)
Methyl 3-[(quinoxalin-2-ylsulfanyl)methyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[(quinoxalin-2-ylsulfanyl)methyl]benzoate is a chemical compound with the molecular formula C17H14N2O2S and a molecular weight of 310.37. This compound is characterized by the presence of a quinoxaline ring, a benzoate ester, and a sulfanyl group, making it a unique and versatile molecule in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(quinoxalin-2-ylsulfanyl)methyl]benzoate typically involves the reaction of quinoxaline derivatives with benzoate esters under specific conditions. One common method includes the use of a photoredox catalyst under visible light irradiation, which facilitates the formation of the desired product through radical-cation intermediates . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound readily available for various applications. The use of green chemistry principles, such as transition-metal-free catalysis, is also explored to minimize environmental impact and enhance sustainability .
化学反应分析
Types of Reactions
Methyl 3-[(quinoxalin-2-ylsulfanyl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The sulfanyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or potassium tert-butoxide.
Major Products Formed
科学研究应用
Methyl 3-[(quinoxalin-2-ylsulfanyl)methyl]benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of Methyl 3-[(quinoxalin-2-ylsulfanyl)methyl]benzoate involves its interaction with specific molecular targets and pathways. The quinoxaline ring can intercalate with DNA, affecting gene expression and cellular functions. The sulfanyl group can form covalent bonds with proteins, altering their activity and function. These interactions make the compound a valuable tool in studying molecular biology and developing new drugs.
相似化合物的比较
Similar Compounds
Methyl 3-(quinoxalin-2-ylmethyl)benzoate: Lacks the sulfanyl group, resulting in different reactivity and applications.
Methyl 3-(quinoxalin-2-ylsulfonylmethyl)benzoate:
Methyl 3-(quinoxalin-2-ylthio)methylbenzoate: Similar structure but with variations in the position of functional groups, affecting its reactivity and applications.
Uniqueness
Methyl 3-[(quinoxalin-2-ylsulfanyl)methyl]benzoate is unique due to the presence of both the quinoxaline ring and the sulfanyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
属性
IUPAC Name |
methyl 3-(quinoxalin-2-ylsulfanylmethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-21-17(20)13-6-4-5-12(9-13)11-22-16-10-18-14-7-2-3-8-15(14)19-16/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAVCQXFKVTFIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CSC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2730412.png)
![N-(2,3-dimethoxybenzyl)-2-((9-(2,5-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)

![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2730420.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2730422.png)
![N-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]prop-2-enamide](/img/structure/B2730423.png)

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2730425.png)


![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2730428.png)

![2-[(2-chlorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2730431.png)

